Linezolid Impurity D HCl

HPLC Method Validation Impurity Profiling

In linezolid API, impurity D must be controlled <0.08% per ICH. Generic substitution compromises accuracy. This (S)-enantiomer HCl reference standard offers: • Defined chromatographic behavior (RT 7.29 min) for HPLC system suitability. • Enhanced solubility in DMSO/MeOH/H₂O for accurate standard preparation. • Full characterization data for ANDA/DMF support.

Molecular Formula C15H23ClFN3O3
Molecular Weight 347.81
CAS No. 1391068-25-9
Cat. No. B601378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinezolid Impurity D HCl
CAS1391068-25-9
SynonymsN-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl] acetamide Hydrochloride
Molecular FormulaC15H23ClFN3O3
Molecular Weight347.81
Structural Identifiers
SMILESCC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl
InChIInChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H/t13-;/m0./s1
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Linezolid Impurity D HCl Reference Standard


Linezolid Impurity D HCl (CAS 1391068-25-9) is a hydrochloride salt of (S)-N-(3-amino-2-hydroxypropyl)-N-(3-fluoro-4-morpholinophenyl)acetamide, with a molecular weight of 347.81 g/mol and molecular formula C15H23ClFN3O3 [1]. This compound serves as a process-related impurity and potential degradation product in the synthesis and formulation of the oxazolidinone antibiotic linezolid [2]. It is a chiral impurity, specifically the (S)-enantiomer, and its presence must be strictly controlled in linezolid active pharmaceutical ingredient (API) and finished drug products to comply with International Council for Harmonisation (ICH) guidelines, which mandate that all impurities be controlled below 0.08% relative to the drug substance [2]. The hydrochloride salt form provides enhanced stability and solubility in aqueous systems compared to its free base counterpart, making it the preferred reference standard for analytical method development and validation in pharmaceutical quality control laboratories [1].

Why Linezolid Impurity D HCl Cannot Be Substituted


Generic substitution of Linezolid Impurity D HCl with structurally similar linezolid impurities or alternative reference standards is not scientifically valid due to fundamental differences in chemical structure, chromatographic behavior, and regulatory recognition. Impurity D is uniquely characterized as the (S)-enantiomeric impurity with an open-ring structure resulting from hydrolysis of the oxazolidinone ring, distinguishing it from other linezolid-related compounds such as Impurity A, B, C, E, and F [1]. This structural divergence directly impacts its HPLC retention time, solubility profile, and stability under various stress conditions. Specifically, the hydrochloride salt form of Impurity D exhibits distinct solubility characteristics and stability compared to its free base counterpart, directly affecting its suitability as a reference standard for method development and validation . Furthermore, regulatory bodies such as the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the Indian Pharmacopoeia Commission (IPC) designate specific impurity standards (e.g., Linezolid impurity D RS and Linezolid Related Compound D) that cannot be interchanged with other impurities without compromising analytical accuracy and regulatory compliance [2]. Therefore, using the precise, characterized standard is essential for accurate quantification, reliable method validation, and adherence to stringent pharmaceutical quality requirements.

Linezolid Impurity D HCl Differentiating Evidence


HPLC Retention Time Differentiation

Linezolid Impurity D (as the free base enantiomer) exhibits a significantly different retention time compared to linezolid API and other known impurities when analyzed using a validated polar organic mode HPLC method. Under optimized conditions using a Chiralpak IA column with a mobile phase of acetonitrile:ethanol:n-butylamine:trifluoroacetic acid (96:4:0.10:0.16 v/v/v/v) at a flow rate of 0.8 mL/min and 40°C, the retention time for Impurity D was determined to be 7.29 min, whereas linezolid eluted at 14.20 min, and other impurities (A, B, C, E, F) eluted at 4.53, 5.23, 6.60, 12.66, and 15.58 min, respectively [1]. The method achieved a resolution greater than 2.5 between all peaks, ensuring reliable separation and quantification [1].

HPLC Method Validation Impurity Profiling Oxazolidinone Antibiotics

Controlled Solubility Profile

Linezolid Impurity D HCl demonstrates limited and defined solubility in common laboratory solvents, a critical parameter for preparing accurate and reproducible reference standard solutions. The compound is reported to be slightly soluble in DMSO, methanol, and water . This controlled solubility contrasts with the more freely soluble nature of linezolid API in many organic solvents and the varied solubility of other impurities, directly influencing the selection of diluent and preparation protocol for quantitative analysis . While exact quantitative solubility data (e.g., mg/mL) is not specified in the primary literature, the classification as 'slightly soluble' provides a critical practical guideline for laboratory handling and standard preparation.

Solubility Standard Preparation Analytical Chemistry

Pharmacopoeial Reference Standard Status

Linezolid Impurity D is formally recognized and supplied as a reference standard by major pharmacopoeial bodies, a designation that distinguishes it from non-pharmacopoeial impurities and alternative in-house standards. The European Directorate for the Quality of Medicines & HealthCare (EDQM) lists 'Linezolid impurity D RS' (Catalogue Code ICRS070014, CAS 174649-09-3 for the free base form) with a unit quantity of 15 mg and specified long-term storage at +5°C±3°C [1]. Similarly, the Indian Pharmacopoeia Commission (IPC) provides 'Linezolid Related Compound D' (Product IMPL037) as a defined impurity standard . This formal recognition mandates the use of the specific Impurity D standard for compliance with pharmacopoeial monographs and regulatory submissions, a requirement not extended to generic impurities or uncharacterized related substances.

Regulatory Science Reference Standard Pharmacopoeia

Linezolid Impurity D HCl Application Scenarios


Stability-Indicating HPLC Method Validation

Utilize Linezolid Impurity D HCl as a critical system suitability component during method development and validation of stability-indicating HPLC assays. Its distinct retention time (7.29 min) under polar organic mode [1] allows for the verification of column performance and mobile phase composition. Include the impurity in forced degradation studies to confirm that the analytical method can adequately resolve Impurity D from linezolid and other degradation products, fulfilling ICH Q2(R1) requirements for specificity and accuracy [1].

Routine API Batch Testing

Employ Linezolid Impurity D HCl as a quantitative reference standard for determining the level of Impurity D in linezolid API batches using a validated HPLC method. The controlled solubility profile in DMSO, methanol, and water guides the preparation of accurate standard solutions. Monitoring Impurity D levels is essential for ensuring that the API meets the ICH guideline of <0.08% for individual impurities [1], thereby guaranteeing product quality and patient safety.

Forced Degradation Studies

Include Linezolid Impurity D HCl as an analytical marker in forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) of linezolid drug products. The presence and quantitation of Impurity D under these stress conditions provide critical data for establishing degradation pathways and setting shelf-life specifications. The hydrochloride salt form of the impurity is particularly relevant for understanding degradation under acidic conditions, which may be encountered in certain formulations or storage environments [1].

Regulatory Submission Support

Procure and use EDQM Linezolid impurity D RS [2] or IPC Linezolid Related Compound D as the primary reference standard for generating impurity profile data required in ANDA and DMF submissions. The use of an officially recognized pharmacopoeial standard ensures that the analytical data is robust and will be accepted by regulatory authorities, thereby streamlining the approval process for generic linezolid products.

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